Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a synthetic organic compound notable for its unique molecular structure and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The compound features a difluoromethyl group and a nitrophenyl moiety, which contribute to its distinctive chemical properties. Its molecular formula is with a molecular weight of approximately 245.18 g/mol.
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is classified under difluoroacetate esters. It is synthesized through various chemical methods and is recognized for its high reactivity, often serving as a source of difluoromethylene groups in synthetic chemistry.
The synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate typically involves the esterification reaction between a difluoroacetic acid derivative and 2-nitrophenol, facilitated by an acid catalyst. This method allows for the introduction of the nitrophenyl group while maintaining the integrity of the difluoromethyl functionality .
The molecular structure of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate can be represented by its InChI code and SMILES notation:
InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3
CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(F)F
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate participates in various chemical reactions due to its reactive functional groups. Key reactions include:
The biological activity of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate primarily targets the epidermal growth factor receptor/phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway. This pathway plays a crucial role in cell proliferation, migration, and survival.
The physical and chemical properties of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate are critical for understanding its behavior in various applications:
The compound is typically stored in a dry environment at room temperature to maintain stability.
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4